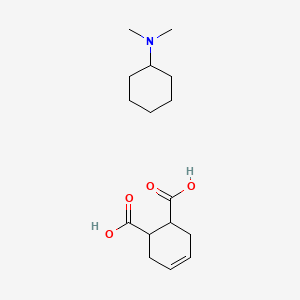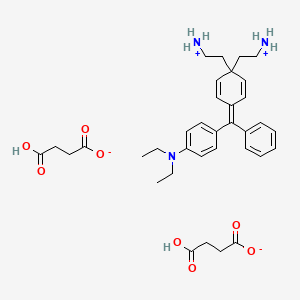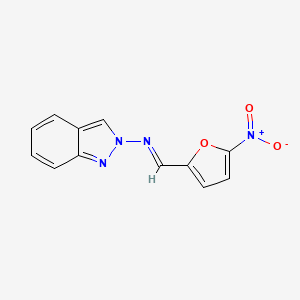
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is a nitrogen-containing heterocyclic compound. It is known for its distinctive bioactivities and is widely present in bioactive natural products and drug molecules . The compound has a molecular formula of C12H8N4O3 and a molecular weight of 256.24 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- can be achieved through various methods. One common approach involves the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Another method includes transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and minimal byproducts. The use of transition metal catalysts is common in industrial settings due to their efficiency and ability to produce good to excellent yields .
Análisis De Reacciones Químicas
Types of Reactions
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like tert-butyl nitrite, and reducing agents such as hydrogen gas . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties and interactions with biological systems.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indazol-1-amine, N-((5-nitro-2-furanyl)methylene)
- 2H-1,2,3-Triazoles
- Thiazolo[3,2-b][1,2,4]triazoles
Uniqueness
2H-Indazol-2-amine, N-((5-nitro-2-furanyl)methylene)- is unique due to its specific structural motif and bioactive properties. Compared to similar compounds, it exhibits distinctive reactivity and potential therapeutic applications, making it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
113698-48-9 |
|---|---|
Fórmula molecular |
C12H8N4O3 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
(E)-N-indazol-2-yl-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C12H8N4O3/c17-16(18)12-6-5-10(19-12)7-13-15-8-9-3-1-2-4-11(9)14-15/h1-8H/b13-7+ |
Clave InChI |
GOANQFIEXSXBEV-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC2=CN(N=C2C=C1)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
C1=CC2=CN(N=C2C=C1)N=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


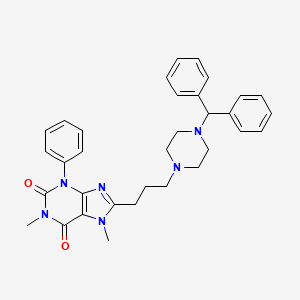
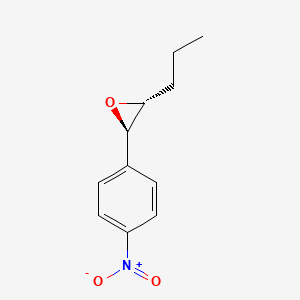
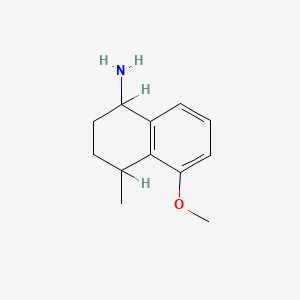
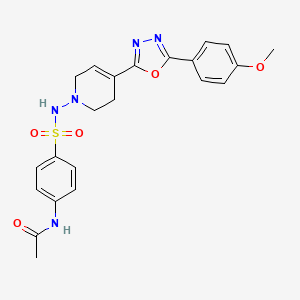
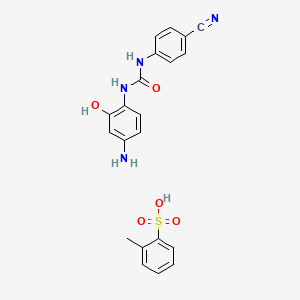
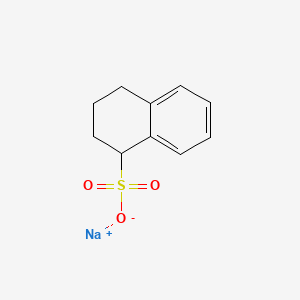
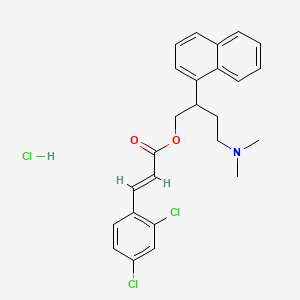
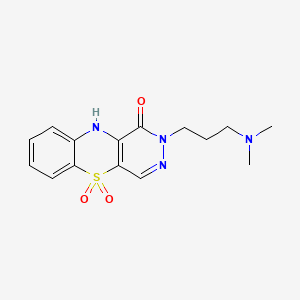
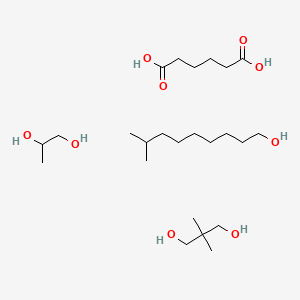
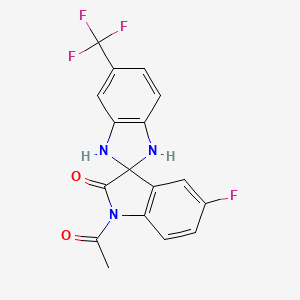
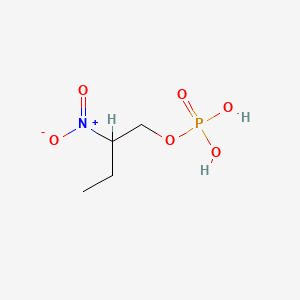
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
